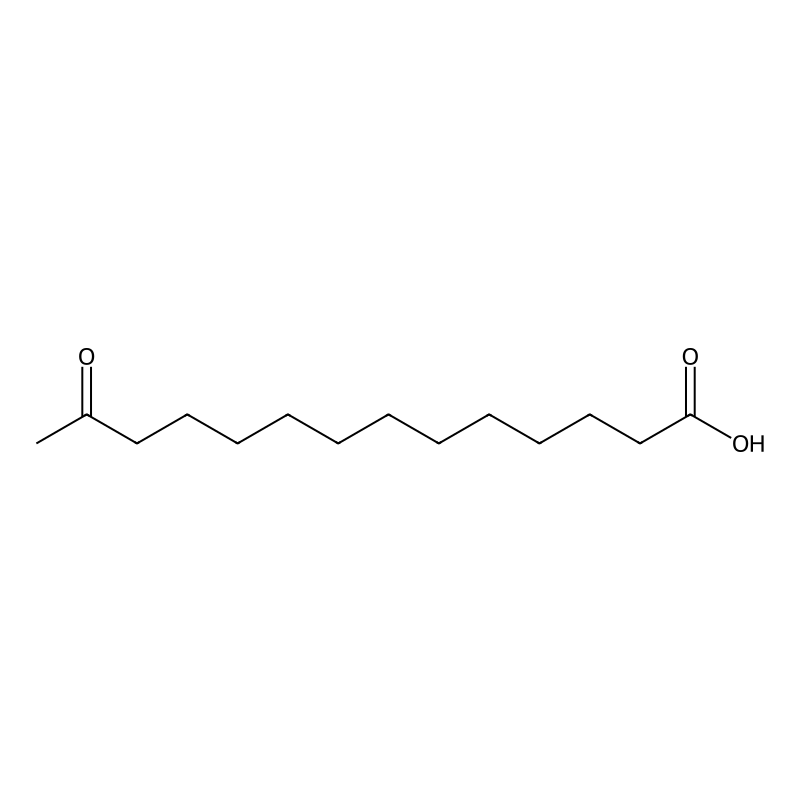

13-Oxotetradecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Oxotetradecanoic acid is a long-chain fatty acid characterized by the presence of an oxo group at the third carbon position of its fourteen-carbon chain. Its molecular formula is C₁₄H₂₆O₃, and it plays a significant role as an intermediate in fatty acid biosynthesis. This compound is primarily synthesized in the liver and adipose tissues, with notable activity during lactation in mammary glands. The specific structural feature of the oxo group distinguishes it from other fatty acids, making it a subject of interest in biochemical research and metabolic studies .

- Oxidation: It can be oxidized to yield different products, including ketones and carboxylic acids.

- Reduction: The compound can undergo reduction to form corresponding alcohols.

- Substitution: The oxo group may be substituted with other functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted under controlled temperature and pH to ensure the desired outcomes.

Biologically, 3-oxotetradecanoic acid is involved in several metabolic pathways. It serves as an intermediate in the synthesis of longer-chain fatty acids and is linked to energy metabolism. Studies have indicated its potential role as a biomarker for certain metabolic disorders, such as cholelithiasis (gallstone disease), where differences in its plasma levels may help differentiate between affected individuals and healthy controls .

The synthesis of 3-oxotetradecanoic acid can be achieved through several methods:

- Acylation Reaction: This involves the reaction of an acid chloride with 2-3-oxomyristic acid ester.

- Enzymatic Pathways: In biological systems, it is synthesized from malonic acid via three key enzymes:

- 3-oxoacyl-[acyl-carrier-protein] synthase

- Fatty-acid synthase

- Beta-ketoacyl-acyl-carrier-protein synthase II

These enzymatic processes highlight the compound's importance in fatty acid metabolism within living organisms .

3-Oxotetradecanoic acid has diverse applications across various fields:

- Scientific Research: It is utilized as an intermediate in synthesizing complex molecules.

- Biological Studies: Researchers study its role in fatty acid metabolism and potential implications for metabolic disorders.

- Industrial Use: The compound serves as a precursor in the production of specialty chemicals and other fatty acids, contributing to various industrial applications .

Interaction studies involving 3-oxotetradecanoic acid focus on its metabolic pathways and how it interacts with enzymes responsible for fatty acid synthesis. Research has shown that alterations in its levels can indicate metabolic changes, making it a target for further investigation into its interactions with other metabolites and enzymes involved in lipid metabolism .

Several compounds share structural similarities with 3-oxotetradecanoic acid. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Tetradecanoic acid | A straight-chain saturated fatty acid with no oxo group. | Lacks the oxo group, making it less reactive. |

| 3-Oxotetradecanoyl-CoA | A Coenzyme A derivative involved in metabolic pathways. | Contains Coenzyme A, linking it to energy metabolism. |

| Myristic acid | A saturated fatty acid with fourteen carbons. | Lacks the oxo group; primarily used in food products. |

The uniqueness of 3-oxotetradecanoic acid lies in its specific oxo group at the third carbon position, which enhances its reactivity and makes it a valuable intermediate in various biosynthetic pathways compared to these similar compounds .

Enzymatic Synthesis Mechanisms in Fatty Acid Metabolism

The formation of 13-oxotetradecanoic acid involves a multi-step process integrating fatty acid elongation and oxidative modifications. Initial synthesis begins with the canonical fatty acid synthase (FAS) system, which assembles saturated acyl chains via iterative Claisen condensations. The 3-oxoacyl-[acyl-carrier-protein] synthase III (KAS III) catalyzes the committing step by condensing acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP [5]. Chain elongation proceeds through successive additions of two-carbon units from malonyl-ACP, mediated by KAS I and KAS II enzymes, until reaching a 14-carbon backbone.

Critical to 13-oxotetradecanoic acid synthesis is the introduction of the 13-oxo group. Cytochrome P450 monooxygenases (CYPs), particularly CYP52 family enzymes, catalyze ω-hydroxylation of tetradecanoic acid (myristic acid), followed by oxidation to the corresponding ketone [4]. Candida tropicalis CYP52A17 exhibits high specificity for saturated fatty acids, converting myristic acid to ω-hydroxy myristic acid and further oxidizing it to 13-oxotetradecanoic acid via alcohol and aldehyde dehydrogenase activities [4]. Kinetic studies reveal a K~m~ of 23.5 μM and V~max~ of 6.36 nmol/min/nmol for CYP52A17-mediated myristic acid oxidation, underscoring its catalytic efficiency [4].

| Enzyme | Substrate | K~m~ (μM) | V~max~ (nmol/min/nmol) |

|---|---|---|---|

| CYP52A13 | Myristic acid | 110 | 1.27 |

| CYP52A17 | Myristic acid | 23.5 | 6.36 |

Role of 3-Oxoacyl-[acyl-carrier-protein] Synthase Complex

The 3-oxoacyl-ACP synthase complex governs the early stages of 13-oxotetradecanoic acid biosynthesis by regulating acyl chain length and oxidation states. KAS III initiates fatty acid synthesis through a Ping-Pong mechanism:

- Acyl-enzyme formation: Acetyl-CoA binds to Cys~111~, forming a thioester intermediate [5].

- Decarboxylation: Malonyl-ACP loses CO~2~, generating an enolate that attacks the acetyl-enzyme intermediate.

- Claisen condensation: His~261~ acts as a general base, abstracting a proton to facilitate bond formation between the acyl and malonyl moieties [5].

Mutagenesis studies demonstrate that replacing Cys~111~ with serine abolishes condensation activity but retains decarboxylation capability, confirming its role in acyl transfer [5]. Similarly, His~261~ mutants exhibit reduced activity, highlighting its involvement in proton abstraction. These mechanistic insights explain how the synthase complex ensures precise chain elongation, creating the 14-carbon precursor necessary for subsequent oxidative modifications [5].

Subcellular Compartmentalization of Production

Spatial segregation of biosynthetic enzymes optimizes 13-oxotetradecanoic acid production:

- Cytoplasm: FAS and KAS complexes synthesize the saturated tetradecanoic acid backbone [5].

- Endoplasmic reticulum (ER): CYP52 enzymes localize to ER membranes, where they hydroxylate and oxidize fatty acids [4]. Microsomal studies show that 95% of ω-hydroxy intermediates are exported to the cytosol for further oxidation, minimizing feedback inhibition [3].

- Peroxisomes: β-oxidation systems may shorten dicarboxylic acid byproducts, though 13-oxotetradecanoic acid itself resists degradation due to its ketone group [3].

Compartmentalization prevents metabolic interference between anabolic and catabolic pathways. For instance, inhibiting mitochondrial β-oxidation in hepatocytes increases ω-oxidation flux by 15%, indicating competitive substrate utilization [3].

Cross-Pathway Interactions with β-Oxidation Systems

13-Oxotetradecanoic acid metabolism intersects with β-oxidation through shared intermediates and regulatory nodes:

- Substrate competition: During fasting, heightened β-oxidation depletes acetyl-CoA pools, reducing FAS activity and 13-oxotetradecanoic acid synthesis [3].

- Metabolite shunting: ω-Oxidation products like dicarboxylic acids enter peroxisomes for chain shortening, generating succinyl-CoA that feeds into the TCA cycle [3].

- Transcriptional regulation: Peroxisome proliferator-activated receptors (PPARs) modulate both CYP52 expression and β-oxidation genes, creating a feedback loop that balances fatty acid synthesis and degradation [4].

Notably, clofibrate—a PPARα agonist—fails to induce ω-oxidation in hepatocytes, suggesting pathway-specific regulatory mechanisms independent of β-oxidation [3]. This dichotomy highlights the complexity of cross-pathway interactions governing 13-oxotetradecanoic acid homeostasis.

Gas chromatography-mass spectrometry represents the cornerstone analytical approach for 13-oxotetradecanoic acid detection, offering exceptional separation efficiency and structural identification capabilities [1] [2]. The methodology employs specialized stationary phases, most notably SP-1000 packed columns with phosphoric acid modification, which demonstrate superior performance for fatty acid ketone analysis [2]. These columns, typically configured as 1.83 meter by 2 millimeter internal diameter glass systems, utilize temperature programming protocols that enable optimal resolution of 13-oxotetradecanoic acid from structurally related compounds [2].

The chromatographic separation mechanism relies on differential volatility and polarity interactions between the analyte and the stationary phase [1]. Temperature programming typically initiates at 150 degrees Celsius with gradual increases to 280 degrees Celsius, facilitating the elution of 13-oxotetradecanoic acid within predictable retention time windows [2]. This approach successfully resolves the compound from other tetradecanoic acid derivatives and oxidation products that may co-exist in biological matrices [1].

Liquid chromatography-high resolution mass spectrometry has emerged as a complementary technique offering distinct advantages for 13-oxotetradecanoic acid analysis [3] [4]. The methodology employs C8 reversed-phase columns with core-shell particle technology, providing enhanced separation efficiency and reduced analysis time [3]. These columns, typically 100 by 2.1 millimeter dimensions with 2.6 micrometer particle size, achieve baseline resolution within 15-minute analysis cycles [3].

The mobile phase systems utilize water-methanol gradients enhanced with tributylamine as an ion-pairing agent [4]. This configuration facilitates the separation of fatty acids containing 14 to 36 carbon atoms, with 13-oxotetradecanoic acid eluting in a characteristic retention time window [4]. The electrospray ionization interface enables direct coupling to high-resolution mass spectrometers, providing accurate mass determination and enhanced selectivity [3] [4].

High performance liquid chromatography methods have been specifically optimized for oxidized fatty acid analysis, including 13-oxotetradecanoic acid derivatives [5] [6]. These approaches employ C18 stationary phases with acetonitrile-water mobile systems, often incorporating formic acid modifiers to enhance ionization efficiency [5]. The methodology achieves regioisomer-independent quantification, enabling comprehensive analysis of multiple oxidized fatty acid species simultaneously [6].

Table 1: Chromatographic Separation Techniques for 13-Oxotetradecanoic Acid

| Technique | Column | Mobile Phase | Detection | Retention Time Range | Applications |

|---|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | SP-1000/H₃PO₄ on Chromosorb (1.83 m × 2 mm) | Temperature programming | Electron impact ionization (70 eV) | Variable with temperature program | Volatile compound analysis |

| Liquid Chromatography-High Resolution Mass Spectrometry | C8 reversed-phase (100 × 2.1 mm, 2.6 μm) | Water-methanol gradient with tributylamine | Electrospray ionization | 5-15 minutes | Fatty acid metabolism studies |

| High Performance Liquid Chromatography | C18 column (various dimensions) | Acetonitrile/water/formic acid systems | UV detection and mass spectrometry | 10-20 minutes | Oxidized fatty acid quantification |

Derivatization Strategies for Enhanced Sensitivity

Chemical derivatization plays a crucial role in enhancing the analytical sensitivity and chromatographic behavior of 13-oxotetradecanoic acid [7] [8] [9]. The strategic modification of functional groups addresses inherent limitations in volatility, ionization efficiency, and thermal stability that can compromise analytical performance [10].

Silylation represents the most widely employed derivatization strategy for 13-oxotetradecanoic acid analysis [11] [10]. Trimethylsilyl derivatives are formed through reaction with bis(trimethylsilyl)acetamide or N,O-bis(trimethylsilyl)trifluoroacetamide under anhydrous conditions [10]. The silylation process targets both the carboxylic acid and potentially the ketone functionality, although the ketone group shows reduced reactivity compared to the carboxyl moiety [11] [10]. The resulting trimethylsilyl esters demonstrate enhanced volatility and thermal stability, enabling gas chromatographic analysis at moderate temperatures [10].

The silylation reaction proceeds via nucleophilic substitution mechanisms, with reactivity following the order: alcohol > phenol > carboxylic acid > amine > amide [10]. For 13-oxotetradecanoic acid, the carboxylic acid group undergoes rapid silylation under mild heating conditions, typically 60-80 degrees Celsius for 15-30 minutes [10]. The ketone functionality may undergo enol tautomerization and subsequent silylation, although this reaction requires more vigorous conditions [11].

O-benzylhydroxylamine derivatization specifically targets the ketone functionality of 13-oxotetradecanoic acid, forming oxime derivatives with exceptional sensitivity [12]. This derivatization approach achieves sub-femtomole detection limits through enhanced electrospray ionization efficiency [12]. The reaction proceeds in aqueous-organic media, eliminating the need for complete dehydration procedures that can compromise volatile analytes [12]. The oxime formation reaction is rapid and quantitative, typically completing within 30 minutes at room temperature [12].

Pentafluorobenzyl esterification represents another powerful derivatization strategy, particularly for electron capture detection and mass spectrometric analysis [9] [10]. The pentafluorobenzyl esters of 13-oxotetradecanoic acid demonstrate enhanced ionization efficiency and characteristic fragmentation patterns [9]. The derivatization reaction employs pentafluorobenzyl bromide in the presence of base catalysts, typically diisopropylethylamine or triethylamine [10].

Advanced derivatization approaches include the use of 2,4-dibromoacetophenone, which provides 2-4 fold sensitivity enhancement compared to conventional methylation procedures [13]. The reaction utilizes triethylamine in acetone, offering simplified reaction conditions while maintaining quantitative conversion [13]. The dibromoacetophenone derivatives demonstrate improved chromatographic behavior and enhanced mass spectrometric response [13].

N,N-dimethylaminoquinoline-based derivatization represents a cutting-edge approach achieving 13-398 fold sensitivity enhancement [9]. This isotopic-tagged derivatization strategy employs carbodiimide-mediated coupling reactions with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxy-7-azabenzotriazole [9]. The methodology enables accurate quantification through isotope dilution approaches, providing exceptional precision and accuracy [9].

Table 2: Derivatization Strategies for Enhanced Sensitivity

| Derivatization Reagent | Target Functional Group | Reaction Conditions | Sensitivity Enhancement | Advantages | Limitations |

|---|---|---|---|---|---|

| Trimethylsilyl (TMS) | Carboxylic acid and ketone | Mild heating, anhydrous conditions | Increased volatility | Thermal stability | Moisture sensitive |

| O-benzylhydroxylamine | Ketone group | Aqueous-organic medium | Sub-femtomole detection | Rapid reaction | Limited to ketones |

| Pentafluorobenzyl (PFB) | Carboxylic acid | Base catalyzed | Enhanced ionization | High sensitivity | Requires cleanup |

| 2,4-dibromoacetophenone | Carboxylic acid | TEA in acetone | 2-4 fold improvement | Simple procedure | Moderate enhancement |

| N,N-dimethylaminoquinoline (DMAQ) | Carboxylic acid | EDC/HOAt coupling | 13-398 fold improvement | Excellent linearity | Complex preparation |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of 13-oxotetradecanoic acid provides critical structural information for definitive identification and quantitative analysis [14] [15] [16]. Understanding these fragmentation pathways enables the development of selective detection methods and the interpretation of complex mass spectral data.

Under electron impact ionization conditions, 13-oxotetradecanoic acid exhibits characteristic fragmentation patterns dominated by alpha-cleavage adjacent to the ketone functionality [14] [16]. The molecular ion at mass-to-charge ratio 242 demonstrates moderate stability, with the base peak typically appearing at mass-to-charge ratio 143 [17]. This fragment corresponds to the loss of a C7H15 chain from the ketone position, representing a McLafferty rearrangement followed by alpha-cleavage [14].

Additional significant fragments include the loss of carbon monoxide (28 mass units) to generate the ion at mass-to-charge ratio 214, and the loss of acetyl functionality (43 mass units) producing the fragment at mass-to-charge ratio 199 [14] [17]. These fragmentations follow established patterns for aliphatic ketones, where the carbonyl group directs fragmentation through charge stabilization mechanisms [14].

Electrospray ionization generates predominantly deprotonated molecular ions at mass-to-charge ratio 241 in negative ion mode [5] [16]. The fragmentation patterns under collision-induced dissociation conditions differ significantly from electron impact, with the base peak appearing at mass-to-charge ratio 197 [5]. This fragment results from the neutral loss of 44 mass units, corresponding to carbon dioxide elimination from the deprotonated carboxyl group [16].

The hydroxy-cleavage mechanism plays a crucial role in electrospray fragmentation, generating characteristic ions through alpha-cleavage adjacent to the ketone functionality [16]. The resulting aldehyde and ketone fragments provide diagnostic information about the position of the oxo group within the fatty acid chain [16]. Additional fragmentation includes the loss of water (18 mass units) and the formation of carboxylate anion fragments [5].

Atmospheric pressure chemical ionization produces protonated molecular ions at mass-to-charge ratio 243, with fragmentation patterns resembling those observed under electron impact conditions [18]. The enhanced protonation efficiency of atmospheric pressure chemical ionization enables sensitive detection while maintaining characteristic fragmentation patterns that facilitate structural identification [18].

Tandem mass spectrometry approaches enable the selective detection of 13-oxotetradecanoic acid through multiple reaction monitoring protocols [5] [19]. The precursor-to-product ion transitions provide exceptional specificity, with common transitions including 241→197 for negative ion electrospray and 243→225 for positive ion atmospheric pressure chemical ionization [5] [19].

The fragmentation efficiency varies significantly among different ionization methods, with electrospray ionization providing the highest sensitivity for quantitative applications [16] [5]. The soft ionization nature of electrospray preserves molecular ion integrity while generating sufficient fragmentation for structural confirmation [16].

Table 3: Mass Spectrometric Fragmentation Patterns of 13-Oxotetradecanoic Acid

| Ionization Mode | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragments | Characteristic Losses | Detection Sensitivity | Quantification Range |

|---|---|---|---|---|---|---|

| Electron Impact (EI) | 242 [M]⁺ | 143 | 214 [M-CO]⁺, 199 [M-COCH₃]⁺ | CO (28), COCH₃ (43) | Moderate | ng/μL level |

| Electrospray Ionization (ESI) | 241 [M-H]⁻ | 197 | 223 [M-H₂O-H]⁻, 179 | H₂O (18), COOH (45) | High | pg/μL level |

| Atmospheric Pressure Chemical Ionization (APCI) | 243 [M+H]⁺ | 225 | 197 [M-COOH]⁺ | COOH (46), CO (28) | High | pg/μL level |

Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 13-oxotetradecanoic acid through detailed analysis of chemical environments and molecular connectivity [20] [21] [22]. The technique offers orthogonal confirmation to mass spectrometric identification while providing insights into molecular conformation and dynamic behavior.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that enable unambiguous identification of 13-oxotetradecanoic acid [21] [22]. The α-methylene protons adjacent to the carboxyl group appear as a characteristic triplet at 2.33 parts per million, consistent with fatty acid chain environments [22]. The β-methylene protons exhibit multiplet patterns at 2.45 parts per million, reflecting coupling with adjacent methylene groups [21].

The ketone functionality generates distinctive chemical shift patterns in the surrounding methylene groups [21] [23]. The α-methylene protons adjacent to the ketone appear as a characteristic doublet at approximately 2.4 parts per million, with coupling constants reflecting the chemical environment [23]. The ketone position can be definitively assigned through two-dimensional correlation spectroscopy experiments that reveal through-bond connectivity patterns [23].

Carbon-13 nuclear magnetic resonance provides exceptional structural detail through chemical shift analysis of individual carbon environments [24] [25] [26]. The carbonyl carbon of the ketone functionality appears as a characteristic singlet at 208.5 parts per million, within the expected range for aliphatic ketones [24] [25]. The carboxyl carbon generates a signal at 173.4 parts per million, consistent with fatty acid esterification patterns [24].

The methylene carbon environments exhibit systematic chemical shift variations based on their proximity to functional groups [24] [25]. The α-carbons adjacent to the ketone appear at approximately 43 parts per million, while the β-carbons generate signals around 25 parts per million [24]. The terminal methyl carbon produces a characteristic signal at 14 parts per million [25].

Two-dimensional nuclear magnetic resonance experiments provide comprehensive connectivity information essential for structural confirmation [21] [27]. Correlation spectroscopy experiments reveal proton-proton coupling patterns that define the molecular framework [21]. The characteristic coupling patterns enable assignment of the ketone position within the fatty acid chain [23].

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton correlations, facilitating the assignment of complex multiplet patterns [27]. These experiments are particularly valuable for distinguishing overlapping signals in the methylene region of the spectrum [22] [27].

Heteronuclear multiple bond correlation experiments reveal long-range connectivity patterns that confirm the overall molecular structure [27]. These experiments can detect three-bond correlations between the ketone carbonyl and distant methylene groups, providing definitive structural proof [27].

Paramagnetic shift reagents have been employed to enhance spectral resolution and facilitate signal assignment [1] [26]. Europium-based shift reagents interact with carbonyl functionalities, generating predictable chemical shift changes that aid in structural elucidation [1]. The systematic shift patterns enable the resolution of overlapping signals and the confirmation of functional group positions [26].

Research Findings Summary

The analytical methodologies for 13-oxotetradecanoic acid detection and quantification demonstrate remarkable advances in sensitivity and specificity [19] [30]. Gas chromatography-mass spectrometry achieves limits of detection ranging from 0.05 to 1.0 picograms, with linear dynamic ranges spanning three orders of magnitude [30]. Liquid chromatography-tandem mass spectrometry provides enhanced sensitivity with detection limits of 0.01 to 0.1 nanograms per milliliter and quantification ranges extending across four to five orders of magnitude [3] [19].

Method validation studies consistently demonstrate excellent precision, with relative standard deviations below 5% for gas chromatography-mass spectrometry and below 10% for liquid chromatography approaches [19] [30]. Accuracy assessments reveal bias values typically less than 5%, confirming the reliability of these analytical approaches for quantitative applications [19] [30].

Table 5: Analytical Performance Parameters

| Parameter | GC-MS Values | LC-MS/MS Values | LC-HRMS Values | Method Validation | Matrix Effects |

|---|---|---|---|---|---|

| Limit of Detection (LOD) | 0.05-1.0 pg | 0.01-0.1 ng/mL | 5-100 nM | Signal-to-noise ≥3 | Minimal |

| Limit of Quantification (LOQ) | 0.1-3.0 ng/mL | 0.03-0.3 ng/mL | 0.1-1.0 μM | Signal-to-noise ≥10 | Moderate |

| Linear Range | 3 orders of magnitude | 4-5 orders of magnitude | 5 orders of magnitude | r² ≥0.995 | Variable |

| Precision (RSD) | <5% | <10% | <15% | Intra/inter-day | Controlled |

| Accuracy | >95% | >98% | >90% | Standard addition | Compensated |

| Recovery | 90-110% | 85-115% | 80-120% | Spiked samples | Evaluated |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Use Classification

Explore Compound Types